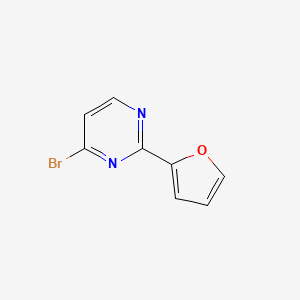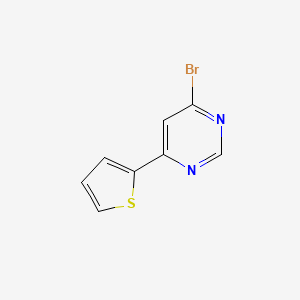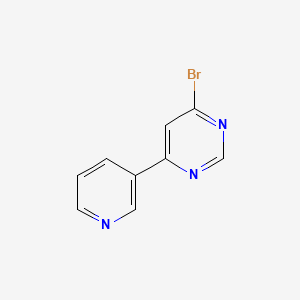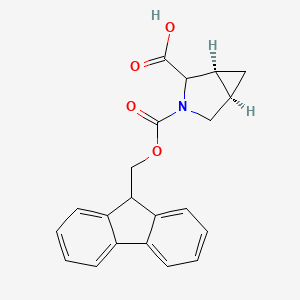
Fmoc-(R,S)-3,4-cis-methanoproline
Vue d'ensemble
Description
Fmoc-(R,S)-3,4-cis-methanoproline is a type of Fmoc-protected amino acid . The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is often used to protect amines . The Fmoc group is stable under acidic and oxidative conditions but can be removed under mild basic conditions .
Synthesis Analysis
The synthesis of Fmoc-(R,S)-3,4-cis-methanoproline likely involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide synthesis . This process involves the iterative coupling of amino acids onto a growing peptide chain . The Fmoc group can be removed using a weak base such as triethylamine in an ionic liquid .Molecular Structure Analysis
The molecular structure of Fmoc-(R,S)-3,4-cis-methanoproline is likely characterized by a β-sheet structure, which is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fmoc-(R,S)-3,4-cis-methanoproline likely include Fmoc removal, peptide coupling, and common side reactions in SPPS . The composition of the solvent mixture used in the synthesis can influence these reactions .Applications De Recherche Scientifique
Synthesis and Application in Peptide Chemistry
Large-Scale Syntheses of N-Protected 2,3-Methanomethionine Stereoisomers : Burgess and Ke (1996) explored the synthesis of stereoisomers of N-protected forms of 2,3-methanomethionine, a cyclopropyl derivative of methionine, which shares synthetic and application parallels with Fmoc-(R,S)-3,4-cis-methanoproline. Their work focused on the preparation of these isomers to facilitate studies in peptide chemistry and drug development, highlighting the importance of such compounds in synthesizing complex peptide structures (Burgess & Ke, 1996).
Design and Synthesis of a cis-Gly-Pro, Type-VI Turn, Dipeptide Mimetic : Gramberg and Robinson (1994) developed Fmoc-protected bicyclic molecules as mimetics for the cis-Gly-Pro peptide sequence. This work demonstrates the application of Fmoc-protected amino acids in designing peptide structures that mimic natural peptide turns, crucial for studying protein folding and structure (Gramberg & Robinson, 1994).
Biomaterials and Functional Materials Development
Fmoc-modified Amino Acids and Short Peptides : Tao et al. (2016) reviewed the self-assembly and functional applications of Fmoc-modified amino acids and peptides. These compounds, including Fmoc-(R,S)-3,4-cis-methanoproline, exhibit unique properties that make them suitable for developing biomaterials, drug delivery systems, and functional materials. Their inherent hydrophobicity and aromaticity facilitate the self-organization of these molecules into nanostructures and materials with specific applications in biotechnology and materials science (Tao et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGCFAOJIQONJ-OWVMMGIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(R,S)-3,4-cis-methanoproline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



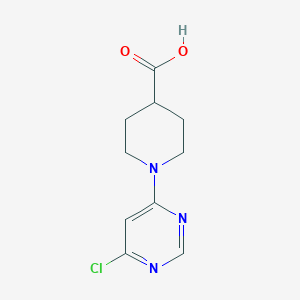
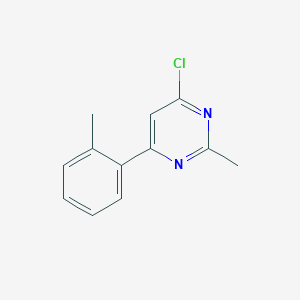
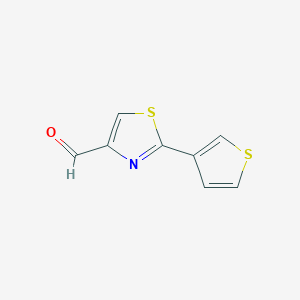
![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)
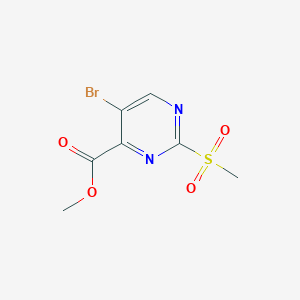
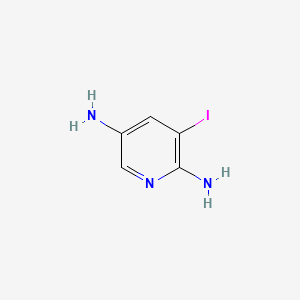
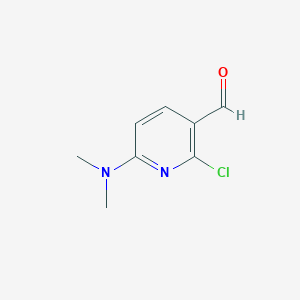
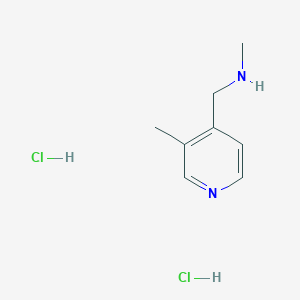
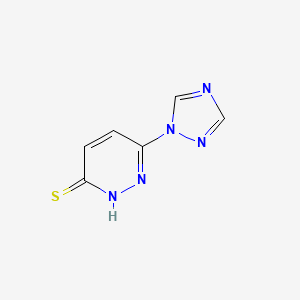
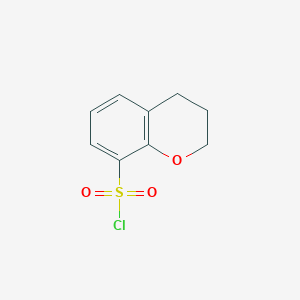
![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)
